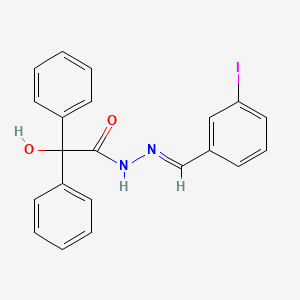

![molecular formula C16H16N2O3S B5554542 N-[2-(氨基羰基)苯基]-2-甲氧基-4-(甲硫基)苯甲酰胺](/img/structure/B5554542.png)

N-[2-(氨基羰基)苯基]-2-甲氧基-4-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide often involves complex reactions that yield unique molecular structures. For instance, the practical synthesis of an orally active CCR5 antagonist demonstrates a method involving esterification followed by a Claisen type reaction and Suzuki−Miyaura reaction, highlighting a multi-step approach to synthesize complex benzamides (Ikemoto et al., 2005). These synthesis methodologies are crucial for creating compounds with specific biological activities and understanding the relationship between structure and function.

Molecular Structure Analysis

The molecular structure of benzamide compounds reveals insights into their chemical behavior and potential applications. A study on a novel benzamide with antioxidant activity employed X-ray diffraction and DFT calculations, showcasing the importance of molecular geometry, vibrational frequencies, and electronic properties in understanding compound characteristics (Demir et al., 2015). Such analyses are fundamental in predicting the reactivity and stability of benzamides under various conditions.

Chemical Reactions and Properties

Chemical reactions involving benzamides often result in the formation of compounds with significant biological activities. For example, the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under specific conditions leads to the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides, showcasing the versatility of benzamides in chemical synthesis (Mohebat et al., 2015). Understanding these reactions is crucial for developing new compounds with desired properties.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline forms, are essential for their characterization and application. Studies on crystalline forms of benzamides, like TKS159, provide detailed insights into their stability and potential pharmaceutical applications, underscoring the significance of thorough physical characterization (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, including reactivity, stability, and interactions with biological molecules, are critical for their application in various fields. For instance, the analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide through spectroscopic methods and crystal structure determination provides valuable information on its potential as a chemical reagent or therapeutic agent (Saeed et al., 2010).

科学研究应用

聚合过程

Mori、Sutoh 和 Endo(2005 年)的研究展示了具有氨基酸部分的单取代丙烯酰胺的可控自由基聚合,展示了聚合物合成中可实现的精确度。此过程利用可逆加成-断裂链转移(RAFT)聚合,可以创建分子量可控、多分散性低的聚合物,这对于材料科学和工程应用至关重要 (Mori, Sutoh, & Endo, 2005)。

抗癌药物开发

Zhou 等人(2008 年)描述了 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺(MGCD0103)的合成和生物学评估,这是一种具有有效抗癌活性的组蛋白脱乙酰酶(HDAC)抑制剂。此化合物选择性抑制特定的 HDAC,通过改变基因表达来阻止癌细胞增殖并诱导细胞凋亡,从而为癌症治疗提供了有希望的途径 (Zhou et al., 2008)。

抗菌特性

Limban 等人(2011 年)探索了新型 2-((4-乙基苯氧基)甲基)苯甲酰硫脲的合成和抗菌特性,揭示了它们对一系列细菌和真菌菌株的活性。此研究突出了结构相关化合物在开发新型抗菌剂方面的潜力,特别是那些对连接到硫脲氮的苯基进行修饰的化合物,这会显著影响它们的抗菌功效 (Limban et al., 2011)。

作用机制

安全和危害

属性

IUPAC Name |

N-(2-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-14-9-10(22-2)7-8-12(14)16(20)18-13-6-4-3-5-11(13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZINHQYUTPXORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)